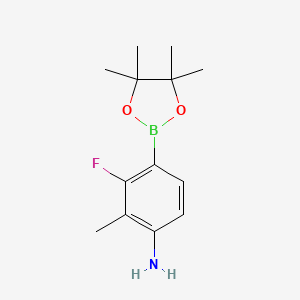

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated arylboronate ester with a methyl substituent on the aniline ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals, agrochemicals, and materials science applications . Its unique substitution pattern—fluoro at position 3, methyl at position 2, and the boronate ester at position 4—confers distinct electronic and steric properties compared to analogous structures.

Properties

Molecular Formula |

C13H19BFNO2 |

|---|---|

Molecular Weight |

251.11 g/mol |

IUPAC Name |

3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C13H19BFNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |

InChI Key |

ZRJUPSFZNNBIFW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Halogenated Aniline Intermediate

The Miyaura borylation reaction requires a halogenated precursor, typically 4-bromo-2-methyl-3-fluoroaniline. This intermediate is synthesized via a multi-step sequence:

-

Nitration and Bromination :

Starting with 2-methyl-3-fluorobenzene, nitration introduces a nitro group at the para position (relative to the methyl group), yielding 2-methyl-3-fluoro-1-nitrobenzene. Subsequent bromination, directed by the nitro group’s meta-directing effects, installs bromine at position 4. -

Nitro Reduction :

Catalytic hydrogenation or treatment with SnCl₂/HCl reduces the nitro group to an amine, producing 4-bromo-2-methyl-3-fluoroaniline.

Miyaura Borylation Reaction

The halogenated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂):

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

-

Temperature : 80–100°C

Mechanism :

-

Oxidative addition of Pd⁰ into the C-Br bond forms a Pdᴵᴵ intermediate.

-

Ligand exchange with B₂pin₂ generates a Pd-Bpin complex.

-

Reductive elimination yields the boronate ester and regenerates Pd⁰.

Yield : 60–85% (analogous reactions).

Purification :

Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Directed C-H Borylation Using Iridium Catalysts

Regioselective Borylation

Iridium-catalyzed C-H borylation offers a step-economical alternative by directly functionalizing the aromatic ring without halogenation. The amine group in 2-methyl-3-fluoroaniline acts as a directing group, enabling selective activation of the C-H bond at position 4 (para to the amine).

Reaction Conditions :

-

Catalyst : [Ir(OMe)(cod)]₂ (2 mol%)

-

Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%)

-

Boron Source : B₂pin₂ (1.2 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 80–100°C

Mechanism :

-

Oxidative addition of B₂pin₂ to Irᴵ forms a boryl-iridium species.

-

C-H activation at position 4, directed by the amine, forms a six-membered iridacycle.

-

Reductive elimination releases the product and regenerates the catalyst.

Yield : 50–75% (based on analogous substrates).

Advantages :

-

Eliminates halogenation steps.

-

Higher atom economy.

Alternative Synthetic Strategies

Nitro Reduction and Fluorination

Adapting the method from US3900519A, 4-bromo-2-methyl-3-nitrobenzene reacts with anhydrous hydrogen fluoride (HF) and phosphorus to simultaneously replace bromine with fluorine and reduce the nitro group to an amine. Subsequent Miyaura borylation installs the boronate ester.

Key Steps :

-

Fluorination/Reduction :

HF mediates halogen exchange (Br → F) while reducing NO₂ to NH₂. -

Borylation :

As described in Section 1.2.

Yield : ~45% for fluorination/reduction step.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | C-H Borylation |

|---|---|---|

| Steps | 3–4 (halogenation + borylation) | 1 (direct functionalization) |

| Catalyst | Pd-based | Ir-based |

| Regioselectivity | High (dependent on halide) | Moderate (directed by amine) |

| Yield | 60–85% | 50–75% |

| Scalability | Industrial (optimized) | Laboratory-scale |

Industrial Production Considerations

While laboratory methods are well-established, industrial synthesis prioritizes:

-

Continuous Flow Reactors : Enhance safety and efficiency for exothermic borylation steps.

-

Purity Control : Crystallization or distillation ensures >99% purity for pharmaceutical applications.

Challenges and Optimizations

-

Amine Protection : In Miyaura borylation, unprotected amines may poison Pd catalysts. Acetylation (to form acetamides) mitigates this.

-

Solvent Selection : Polar aprotic solvents (DMF) improve Pd catalyst stability but require stringent drying.

-

Byproduct Management : Boronic acid byproducts are minimized using excess B₂pin₂ .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables the compound to participate in Suzuki-Miyaura coupling , a versatile method for forming carbon-carbon bonds. This reaction typically involves:

-

Reagents : Aryl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a solvent .

-

Outcome : Formation of biaryl or heteroaryl compounds, critical in organic synthesis and drug discovery .

Example : Coupling with an aryl bromide could yield a biaryl derivative, enhancing structural complexity for applications in medicinal chemistry .

Oxidation and Reduction

The compound undergoes oxidation and reduction reactions, influenced by its functional groups:

-

Oxidation : Using agents like hydrogen peroxide or potassium permanganate under acidic conditions, the boronic ester may oxidize to a boronic acid or the aromatic ring may undergo electrophilic attack.

-

Reduction : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride can target specific functional groups, though the exact transformations depend on the compound’s structure.

Substitution Reactions

The fluorine and methyl substituents direct reactivity on the aromatic ring:

-

Electrophilic Substitution : Fluorine, an electron-withdrawing group, activates positions meta to itself for electrophilic attack. The methyl group, being electron-donating, activates positions ortho/para to itself. This creates a competition in regioselectivity, dependent on reaction conditions.

-

Nucleophilic Substitution : The boronic ester’s reactivity allows interactions with nucleophiles, such as diols, enabling applications in organic synthesis.

Reaction Mechanisms and Analysis

Mechanistic Insights :

-

Transition States and Kinetics : Computational methods like density functional theory (DFT) and kinetic studies are employed to predict reaction pathways and optimize conditions.

-

Spectroscopic Confirmation : Reactions are validated using FTIR , ¹H/¹³C NMR , and mass spectrometry to confirm structural changes.

Example : In Suzuki coupling, the boronic ester undergoes transmetallation with a palladium catalyst, forming a Pd(II) intermediate that facilitates coupling with an aryl halide .

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl halide, K₂CO₃, THF | Biaryl/heteroaryl derivatives |

| Oxidation | H₂O₂, acidic conditions | Boronic acid or aromatic ring oxidation |

| Electrophilic Substitution | HNO₃, H₂SO₄ | Nitration or other electrophilic derivatives |

| Nucleophilic Substitution | Diols, room temperature | Adducts with nucleophilic partners |

Table 2: Analytical Techniques

| Technique | Purpose | Source |

|---|---|---|

| FTIR | Confirm functional group presence (e.g., B-O bonds) | |

| ¹H/¹³C NMR | Structural characterization and purity assessment | |

| Mass Spectrometry | Molecular weight verification and impurity analysis | |

| DFT | Predict reaction pathways and molecular geometries |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits significant anticancer properties. Studies have indicated its effectiveness against various cancer cell lines, particularly:

- Triple-Negative Breast Cancer (TNBC) : The compound has shown an IC50 value of 0.126 µM in inhibiting MDA-MB-231 cells. This suggests a high potency for targeting cancer cells while sparing normal cells .

- Mechanism of Action : It acts as a competitive inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. This inhibition can lead to reduced metastatic potential and improved outcomes in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

These findings indicate its potential use as an antimicrobial agent in treating infections caused by resistant strains .

Organic Synthesis

Borylation Reactions

One of the significant applications of 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in borylation reactions. The compound serves as a boron source in the synthesis of various organic compounds. Its unique structure allows it to participate effectively in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

Materials Science

Development of Functional Materials

The incorporation of this compound into polymer matrices can enhance the properties of materials used in electronics and photonics. Its ability to modify electronic properties makes it a candidate for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into its role as an electron transport material has shown promising results that could lead to advancements in energy-efficient technologies .

Case Study 1: Anticancer Efficacy

In vivo studies have demonstrated that treatment with 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline significantly reduced lung metastasis in mouse models of breast cancer. The pharmacodynamic effects observed suggest that this compound could be developed further for clinical applications in oncology.

Case Study 2: Antimicrobial Activity

A controlled laboratory study assessed the efficacy of the compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a potential therapeutic agent against infections that are difficult to treat with conventional antibiotics.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets by participating in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of fluorinated arylboronate esters. Key analogs include:

Key Structural Differences :

- Substituent Position : The target compound’s 3-F, 2-CH₃, and 4-boronate arrangement contrasts with analogs like 6b (4-F, 2-boronate) and 3-chloro derivatives .

Physical and Chemical Properties

- Solubility: Increased hydrophobicity due to the methyl group compared to non-methylated analogs (e.g., 4-(boronate)aniline in ) .

- Stability : Boronate esters are generally moisture-sensitive, but the methyl group may enhance steric protection of the boron center.

Biological Activity

3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 237.08 g/mol

- CAS Number : 2121512-12-5

- Purity : Typically ≥ 97%

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit significant anticancer activity. For example:

- In vitro studies showed that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The IC50 values for these compounds ranged from 0.1 to 10 μM depending on the specific cancer type and experimental conditions .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .

- Targeting Specific Enzymes : It may also act as an inhibitor of specific enzymes involved in tumor progression.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar boron-containing compounds revealed that they exhibit moderate activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were reported between 4–8 μg/mL for resistant strains .

Pharmacokinetics

Pharmacokinetic studies conducted on related compounds indicated favorable absorption and distribution characteristics:

- Cmax (maximum concentration in plasma): Approximately 592 ± 62 mg/mL.

- Elimination Half-life (t1/2) : Slow elimination was noted with a half-life extending beyond typical parameters for similar compounds .

Data Summary Table

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | IC50 values: 0.1 - 10 μM across various cell lines |

| Antimicrobial Activity | MIC against MRSA: 4–8 μg/mL |

| Pharmacokinetics | Cmax: 592 ± 62 mg/mL; Slow elimination |

Q & A

Q. What purification techniques are optimal for isolating this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.